molecular formula C26H23ClN2O4S B2633718 ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 866038-68-8

ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No.: B2633718
CAS No.: 866038-68-8
M. Wt: 494.99
InChI Key: OWZGZPOZDWUPKH-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a tetrasubstituted imidazole derivative featuring:

  • 4,5-Diphenyl substituents on the imidazole core, enhancing steric bulk and aromatic interactions.
  • A sulfonyl group (-SO₂-) linked to a 4-chlorobenzyl moiety at position 2, introducing electron-withdrawing and hydrophobic character.
  • An ethyl acetate group at position 1, contributing to solubility and metabolic stability.

Its synthesis likely follows classical imidazole formation routes, such as the Debus-Radziszewski reaction involving benzil, aldehydes, and ammonium acetate in acetic acid .

Properties

IUPAC Name

ethyl 2-[2-[(4-chlorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-2-33-23(30)17-29-25(21-11-7-4-8-12-21)24(20-9-5-3-6-10-20)28-26(29)34(31,32)18-19-13-15-22(27)16-14-19/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZGZPOZDWUPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multiple steps. One common route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting benzil with ammonium acetate in the presence of acetic acid.

    Introduction of the sulfonyl group: The imidazole derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the sulfonyl group.

    Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base like sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Research has shown that imidazole derivatives, including ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate, exhibit notable antibacterial properties. In a study focusing on the synthesis and evaluation of imidazole derivatives, compounds were tested against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents .

Anticancer Properties
The compound's imidazole moiety is also associated with anticancer activity. Studies have indicated that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. This compound could be explored further for its potential in cancer therapeutics, particularly through mechanisms involving cell cycle arrest and apoptosis induction .

Materials Science

Nonlinear Optical Properties
The unique π-bond system in this compound allows for electric charge delocalization, which is critical for nonlinear optical applications. Such compounds are being investigated for use in photonic devices and sensors due to their ability to manipulate light at high frequencies, making them suitable for advanced optical materials .

Polymer Additives
Due to its sulfonamide group, this compound may serve as a functional additive in polymer formulations. Its incorporation could enhance the thermal stability and mechanical properties of polymers, making it valuable in the production of high-performance materials .

Chemical Probes

Biochemical Research
this compound can act as a chemical probe in biochemical assays. Its specific interactions with biological targets can help elucidate mechanisms of action for various biological processes. This application is particularly relevant in drug discovery and development, where understanding compound-target interactions is crucial .

Summary Table of Applications

Field Application Details
Medicinal ChemistryAntibacterial ActivityEffective against S. aureus and E. coli; potential for drug development
Anticancer PropertiesInduces apoptosis; inhibits tumor growth
Materials ScienceNonlinear Optical PropertiesSuitable for photonic devices; light manipulation
Polymer AdditivesEnhances thermal stability and mechanical properties
Chemical ProbesBiochemical ResearchHelps elucidate mechanisms of action in biological processes

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can affect enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Key analogs differ in the substituent at the para-position of the benzyl group attached to the sulfonyl moiety:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 4-Cl C₂₇H₂₃ClN₂O₄S ~506.0 Balances lipophilicity (Cl) and electron withdrawal (SO₂)
Fluorinated Analog (CAS 339277-80-4) 4-F C₂₆H₂₃FN₂O₄S 478.54 Higher electronegativity may enhance binding to polar targets
Methoxy Analog (CAS 339277-84-8) 4-OCH₃ C₂₇H₂₆N₂O₅S 490.57 Increased lipophilicity and electron-donating effects

Impact of Substituents :

  • Fluorine (4-F) : Increases electronegativity and metabolic stability due to C-F bond strength.
  • Methoxy (4-OCH₃) : Introduces electron-donating effects, which may alter charge distribution at the imidazole core.

Sulfur Oxidation State Variations

The oxidation state of sulfur in the benzyl-linked group significantly influences reactivity and interactions:

Compound Name Sulfur Group Oxidation State Key Differences
Target Compound Sulfonyl (-SO₂-) +6 High polarity; stabilizes negative charge
Sulfanyl Analog (CAS 339277-66-6) Sulfanyl (-S-) -2 Less oxidized; may increase nucleophilicity

Structural Analysis Tools

Crystallographic software like SHELXL and OLEX2 are critical for confirming molecular geometry and intermolecular interactions. For example, the 4-chlorobenzyl group’s orientation and bond lengths can be validated via these tools to ensure synthetic accuracy.

Biological Activity

Ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate, with the chemical formula C26H23ClN2O4S and CAS number 339277-76-8, is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Imidazole Ring : A five-membered heterocyclic ring that contributes to its biological activity.
  • Chlorobenzyl Group : Enhances the lipophilicity and potential interactions with biological targets.
  • Sulfonyl Moiety : Known for its role in increasing the compound's reactivity and biological efficacy.
PropertyValue
Molecular Weight495 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Purity>90%

Anticancer Activity

Research indicates that compounds with imidazole derivatives exhibit notable anticancer properties. For instance, studies have shown that multi-substituted imidazoles can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated an IC50 value of approximately 1.5 µM against HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 ~0.5 µM) .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Imidazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The anti-inflammatory mechanism is primarily attributed to the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various bacterial strains.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups such as chlorine enhances its potency by increasing electron deficiency at the imidazole ring, facilitating interaction with biological targets .

Table 3: SAR Insights

ModificationEffect on Activity
Chlorine SubstitutionIncreases potency against cancer cells
Sulfonamide GroupEnhances solubility and bioavailability

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate?

  • Methodological Answer : The synthesis typically involves multi-component reactions starting with substituted benzaldehyde, ammonium acetate, and a diketone derivative. For example, a modified Radziszewski reaction can be employed, where 4-chlorobenzyl thiol is oxidized to the sulfonyl group using H₂O₂ in acetic acid. The imidazole core is formed via cyclization under reflux in ethanol, followed by esterification with ethyl bromoacetate. Purification via column chromatography (silica gel, ethyl acetate/hexane) and HPLC (≥98% purity) ensures product integrity .

Q. Which spectroscopic techniques are most reliable for characterizing the sulfonyl and imidazole moieties in this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (4,5-diphenyl groups) and sulfonyl-linked CH₂. The 4-chlorobenzyl group shows a singlet at ~δ 4.5 ppm for the benzylic CH₂.
  • FT-IR : Confirm sulfonyl (S=O) stretches at ~1300–1150 cm⁻¹ and imidazole C=N at ~1600 cm⁻¹.
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., sulfonyl group geometry) by comparing with structurally similar analogs reported in Acta Crystallographica .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer : Key impurities include unreacted 4-chlorobenzyl thiol (oxidized to sulfone byproducts) and incomplete cyclization intermediates. Use TLC (silica GF254, UV visualization) to monitor reaction progress. For residual thiols, employ a scavenger like Amberlyst® 15. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, as validated in analogous imidazole syntheses .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected coupling patterns) be resolved for the imidazole core?

  • Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent effects. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to assess conformational mobility. If unresolved, cross-validate with X-ray crystallography (single-crystal diffraction at 100 K) to confirm substituent positions, as demonstrated in crystallographic studies of 4,5-diphenylimidazole derivatives .

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., p-TsOH), solvent polarity (ethanol vs. DMF), and temperature. Use a central composite design (CCD) with response surface methodology (RSM) to model interactions. For example, a split-plot design (as in agricultural chemistry studies ) can prioritize critical parameters while minimizing reagent waste.

Q. How should researchers design long-term stability studies to assess degradation pathways?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via LC-MS (Q-TOF) to identify hydrolytic (ester cleavage) or oxidative (sulfonyl reduction) products. Compare with environmental fate studies, which track abiotic transformations (e.g., photolysis in UV chambers) .

Q. What computational methods predict the compound’s bioactivity against metabolic enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450). Validate predictions with QSAR models trained on imidazole derivatives’ inhibitory data. For instance, 1-(4-acetylphenyl)imidazolium salts showed enzyme inhibition via π-π stacking and hydrogen bonding, a framework applicable to this compound .

Q. How can the sulfonyl group’s electronic effects on imidazole reactivity be systematically analyzed?

  • Methodological Answer : Use Hammett substituent constants (σ) to correlate sulfonyl electron-withdrawing effects with reaction rates. Compare with analogs (e.g., sulfanyl or sulfoxide derivatives) via DFT calculations (B3LYP/6-311+G(d,p)) to map charge distribution. Experimental validation via electrophilic substitution reactions (e.g., nitration) can further elucidate reactivity trends .

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